alpha-Methyl-DL-phenylalanine chemical and physical properties
alpha-Methyl-DL-phenylalanine chemical and physical properties
An In-Depth Technical Guide to α-Methyl-DL-phenylalanine: Properties, Synthesis, and Analysis
Prepared by: Gemini, Senior Application Scientist
Introduction: Beyond the Canonical Twenty
In the landscape of pharmaceutical and biochemical research, the utility of non-proteinogenic amino acids is well-established. These structural variants of the canonical twenty amino acids serve as invaluable tools for modulating the properties of peptides and other bioactive molecules. Among these, α-Methyl-DL-phenylalanine, a simple yet potent derivative of phenylalanine, has garnered significant attention. Its core structure, featuring a methyl group at the α-carbon, imparts unique conformational constraints and metabolic stability, making it a strategic building block in modern drug design.[1]
This guide provides a comprehensive technical overview of α-Methyl-DL-phenylalanine, designed for researchers, chemists, and drug development professionals. We will move beyond catalog data to explore the causality behind its synthesis, the logic of its analytical characterization, and the implications of its structural properties on its applications.
Part 1: Core Chemical and Physical Properties
The foundational characteristics of a molecule dictate its handling, reactivity, and suitability for various applications. α-Methyl-DL-phenylalanine is a white crystalline solid, and its key properties are summarized below.[2] The introduction of the α-methyl group significantly impacts its steric profile compared to native phenylalanine, a feature that is central to its utility.
| Property | Value | Source(s) |
| CAS Number | 1132-26-9 | |
| Molecular Formula | C₁₀H₁₃NO₂ | |
| Molecular Weight | 179.22 g/mol | |
| Appearance | White to off-white powder/solid | [1][3] |
| Melting Point | 293-294 °C (decomposes) | |
| Solubility | Soluble in water (requires sonication for higher concentrations), and dilute mineral acids. | [3] |
| pKa (Predicted) | 2.25 ± 0.10 (Acidic), 9.85 ± 0.10 (Basic) | |
| SMILES | CC(N)(Cc1ccccc1)C(O)=O | [2] |
| InChI Key | HYOWVAAEQCNGLE-UHFFFAOYSA-N | [2] |
Part 2: Synthesis Protocol – The Strecker Approach
The synthesis of α,α-disubstituted amino acids like α-Methyl-DL-phenylalanine presents a unique challenge due to the steric hindrance around the quaternary carbon.[4] The Strecker synthesis, a robust and time-honored method, is well-suited for this task as it constructs the amino acid backbone from a ketone precursor.[5][6] This approach is often favored in industrial settings for its cost-effective and readily available starting materials.[7]
Causality of the Strecker Synthesis
The logic of the Strecker synthesis is a two-stage process:
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Aminonitrile Formation: A ketone (in this case, phenylacetone) reacts with ammonia to form an imine. The subsequent nucleophilic attack by a cyanide ion on the imine carbon creates the stable α-aminonitrile intermediate. This step efficiently assembles the carbon skeleton and introduces the crucial amine and nitrile functionalities in a single pot.[5]
-
Nitrile Hydrolysis: The nitrile group of the α-aminonitrile is then hydrolyzed under strong acidic or basic conditions to yield the final carboxylic acid, thus completing the amino acid structure.[7]
Experimental Workflow: Strecker Synthesis
Caption: Workflow for the Strecker synthesis of α-Methyl-DL-phenylalanine.
Step-by-Step Methodology
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Reagent Preparation: In a well-ventilated fume hood, a solution of potassium cyanide (KCN) in water is carefully prepared. In a separate reaction vessel equipped with a stirrer, phenylacetone is dissolved in methanol. An aqueous solution of ammonium chloride (NH₄Cl) is added.
-
Expert Insight: Using ammonium chloride and potassium cyanide is a safer, more practical alternative to handling anhydrous ammonia and highly toxic hydrogen cyanide gas directly. The ammonium chloride provides the ammonia in situ.[7]
-
-
Aminonitrile Formation: The KCN solution is added dropwise to the stirred phenylacetone/ammonium chloride mixture at room temperature. The reaction is sealed and stirred for 24-48 hours. Progress can be monitored by Thin Layer Chromatography (TLC).
-
Intermediate Work-up: The reaction mixture is diluted with water and extracted with a solvent like diethyl ether or dichloromethane to separate the organic α-aminonitrile from inorganic salts. The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
Acid Hydrolysis: The crude α-aminonitrile residue is combined with concentrated hydrochloric acid (HCl).
-
Expert Insight: Strong acid is required to hydrolyze the stable nitrile C≡N triple bond to a carboxylic acid. This step proceeds via a carboxamide intermediate.
-
-
Reaction and Isolation: The mixture is heated to reflux for 6-12 hours. After cooling, the solution is carefully neutralized with a base (e.g., 6M NaOH) to the isoelectric point of the amino acid (typically pH 5-6) to induce precipitation.
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Purification: The precipitated solid is collected by vacuum filtration, washed with cold water and then a small amount of cold ethanol to remove residual salts and organic impurities, and finally dried under vacuum to yield α-Methyl-DL-phenylalanine. Purity should be assessed by HPLC and NMR.
Part 3: Analytical Characterization
A robust analytical workflow is critical to confirm the identity, purity, and structure of the synthesized compound. Each technique provides a unique piece of the structural puzzle, creating a self-validating analytical system.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is the gold standard for determining the purity of non-volatile organic compounds. For α-Methyl-DL-phenylalanine, a reversed-phase method is most effective.
-
Causality of Method Choice: The molecule has a significant nonpolar character due to its benzyl group, making it well-suited for retention on a nonpolar stationary phase (like C18). A polar mobile phase (water/acetonitrile) is used to elute the compound. UV detection is ideal, as the phenyl ring is a strong chromophore.[8]
Protocol: Reversed-Phase HPLC
-
System Preparation:
-
Sample Preparation: Prepare a stock solution of the sample at 1 mg/mL in the mobile phase (e.g., 50:50 A:B).
-
Analysis: Inject 10 µL of the sample. Run a gradient elution, for example, from 10% B to 90% B over 15 minutes.
-
Data Interpretation: The purity is calculated based on the area percentage of the main peak corresponding to α-Methyl-DL-phenylalanine. The retention time for α-methyl-phenylalanine is expected to be around 4.7 minutes under specific published conditions.[8]
Workflow: HPLC Purity Analysis
Caption: Standard workflow for HPLC purity analysis of α-Methyl-DL-phenylalanine.
Spectroscopic Confirmation of Structure
NMR provides the most definitive information about the carbon-hydrogen framework of the molecule.
-
¹H NMR: The spectrum will confirm the presence of all proton types.
-
Phenyl Protons: A multiplet between 7.2-7.4 ppm.[9]
-
Methylene Protons (CH₂): Two diastereotopic protons adjacent to the chiral center, appearing as a complex multiplet or two doublets (AB quartet) around 3.0-3.3 ppm.[10]
-
Methyl Protons (CH₃): A singlet around 1.5 ppm. The singlet nature confirms its attachment to the quaternary α-carbon.
-
Amine (NH₂) and Carboxyl (COOH) Protons: Broad signals that may be exchanged with D₂O.
-
-
¹³C NMR: This confirms the carbon skeleton.
-
Carbonyl Carbon (C=O): ~175-180 ppm.
-
Aromatic Carbons: Multiple signals between ~125-135 ppm.
-
Quaternary α-Carbon: ~60-65 ppm.
-
Methylene Carbon (CH₂): ~40-45 ppm.
-
Methyl Carbon (CH₃): ~20-25 ppm.
-
IR spectroscopy is used to identify the key functional groups.
-
O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹.
-
N-H Stretch (Amine): A moderate band around 3000-3300 cm⁻¹, often superimposed on the O-H stretch.
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption around 1700-1725 cm⁻¹.
-
C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.
MS confirms the molecular weight and can provide structural information through fragmentation patterns.
-
Expected Mass: For the neutral molecule C₁₀H₁₃NO₂, the monoisotopic mass is 179.095 Da. In electrospray ionization (ESI) positive mode, the protonated molecule [M+H]⁺ would be observed at m/z 180.097.
-
Key Fragmentation: A characteristic fragmentation pathway for phenylalanine and its derivatives is the loss of the benzyl group (C₇H₇, 91 Da) or the entire benzyl side chain. Another common fragmentation is the loss of the carboxyl group (as CO₂ or HCOOH).[11]
Part 4: Applications and Mechanism of Action
The primary utility of α-Methyl-DL-phenylalanine stems from its structural properties.
-
Peptide Modification: When incorporated into a peptide sequence, the α-methyl group provides steric shielding, making the adjacent peptide bond resistant to cleavage by proteases. This significantly increases the metabolic stability and in vivo half-life of peptide-based drugs.[12]
-
Conformational Constraint: The methyl group restricts the rotational freedom around the peptide backbone, locking it into a more defined conformation. This can enhance binding affinity to a biological target by reducing the entropic penalty of binding.
-
Neuropharmacology Research: α-Methyl-DL-phenylalanine acts as an inhibitor of the enzyme phenylalanine hydroxylase. This enzyme is responsible for converting phenylalanine to tyrosine, a crucial step in the synthesis of catecholamine neurotransmitters (dopamine, norepinephrine).[13][14] By blocking this enzyme, researchers can induce a state of hyperphenylalaninemia in animal models, which is used to study the pathophysiology of the genetic disorder phenylketonuria (PKU).[15]
Diagram: Mechanism of Phenylalanine Hydroxylase Inhibition
Caption: Inhibition of Phenylalanine Hydroxylase by α-Methyl-DL-phenylalanine.
References
- 1. chemimpex.com [chemimpex.com]
- 2. DL-alpha-Methylphenylalanine | C10H13NO2 | CID 108055 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 6. total-synthesis.com [total-synthesis.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Proton NMR observation of phenylalanine and an aromatic metabolite in the rabbit brain in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
- 11. Effect of phenylalanine on the fragmentation of deprotonated peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. α-Methyl Amino Acids - Enamine [enamine.net]
- 13. Effect of alpha-methylphenylalanine and phenylalanine on brain polyribosomes and protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Phenylalanine - Wikipedia [en.wikipedia.org]
- 15. Use of alpha-methylphenylalanine for studies of brain development in experimental phenylketonuria - PubMed [pubmed.ncbi.nlm.nih.gov]
